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Introduction and Chemical Structure Profile

Thioquinapiperifil represents a structurally novel imidazoquinazoline derivative with specific

pharmacological activity as a phosphodiesterase-5 (PDE-5) inhibitor. This compound was initially

developed as KF31327 by Kyowa Hakko Kogyo Co., Ltd., and was subsequently identified in dietary

supplements marketed for sexual enhancement, marking the first reported detection of imidazoquinazoline-

type compounds in such products [1] [2]. The structural characterization of thioquinapiperifil reveals it to

be chemically defined as 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-

piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione with an elemental

composition of C₂₄H₂₈N₆O₁S₁ and a molecular weight of 448 [1] [2]. This places it within the broader class

of imidazoquinazolines, which are recognized as fused tricyclic heterocyclic systems containing nitrogen

atoms that contribute to their diverse biological activities [3].

The imidazoquinazoline scaffold represents a privileged pharmacophoric unit in medicinal chemistry,

formed through the fusion of imidazole and quinazoline ring systems. These structural hybrids have

demonstrated a wide spectrum of biological applications including antitumor, antimicrobial, antioxidant,

anti-inflammatory, and antiviral activities [3]. The specific structural configuration of thioquinapiperifil

incorporates key features common to PDE-5 inhibitors while maintaining distinct characteristics that
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differentiate it from other compounds in this therapeutic class. The presence of the thione moiety at the 2-

position of the imidazoquinazoline core contributes significantly to its molecular recognition and binding

properties, while the piperidinyl phenylaminomethyl substitution at the 8-position enhances target affinity

and pharmacokinetic parameters [1].

Analytical Characterization and Quantitative
Composition

The structural elucidation of thioquinapiperifil employed a comprehensive multi-technique analytical

approach to fully characterize its molecular properties. Through LC-MS analysis, researchers determined

the fundamental mass properties, with accurate mass measurement confirming the elemental composition as

C₂₄H₂₈N₆O₁S₁ [1] [2]. Further structural verification was achieved through NMR spectrometry, which

provided definitive evidence of the imidazoquinazoline derivative structure and confirmed the presence of

characteristic molecular motifs [1]. This analytical characterization was essential for distinguishing

thioquinapiperifil from other compounds found in the same dietary supplements, particularly thiodenafil

(also known as thiosildenafil), which was identified as a co-occurring compound [2].

Quantitative Composition in Pharmaceutical Formulations

Quantitative analysis of thioquinapiperifil in dietary supplement products revealed significant

concentrations, with contents measured at approximately 13-15 mg/tablet (equivalent to 43-48 μg/mg) [1]

[2]. In contrast, thiodenafil was present in much lower quantities at approximately 0.4 mg/tablet (1 μg/mg),

suggesting that thioquinapiperifil served as the primary active PDE-5 inhibitor in these formulations [1].

The substantial concentration of thioquinapiperifil in these products highlights its potent biological activity

and potential pharmacological effects at these dosage levels.

Table 1: Analytical Characterization Parameters for Thioquinapiperifil

Analytical Parameter Specification Experimental Conditions

Molecular Weight 448 Da Mass spectrometry
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Analytical Parameter Specification Experimental Conditions

Elemental Composition C₂₄H₂₈N₆O₁S₁ Accurate mass
measurement

MS Fragmentation Pattern Characteristic imidazoquinazoline
signature

LC-MS analysis

Structural Verification Imidazoquinazoline derivative confirmed NMR spectrometry

Quantification in

Formulations

13-15 mg/tablet HPLC with UV detection

Table 2: Spectral Properties and Analytical References

Spectral
Technique

Key Diagnostic Features
Structural Information
Provided

¹H NMR Characteristic ethyl, piperidinyl, and aromatic
proton signals

Substituent identification and
connectivity

¹³C NMR Carbon backbone of imidazoquinazoline core
with substituents

Molecular framework confirmation

LC-MS Molecular ion at m/z 448 with characteristic
fragmentation

Molecular weight and elemental
composition

Accurate MS Exact mass measurement Confirmation of C₂₄H₂₈N₆O₁S₁

formula

Experimental Protocols and Methodologies

Analytical Detection and Identification Protocol
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The identification of thioquinapiperifil in complex matrices such as dietary supplements requires a robust

analytical workflow with specific methodological considerations. The following protocol outlines the

comprehensive approach for detecting and characterizing this imidazoquinazoline derivative:

Sample Preparation: Accurately weigh and homogenize dietary supplement tablets. Extract the

powdered material with appropriate organic solvents (e.g., methanol, acetonitrile) using sonication

for 15-30 minutes followed by centrifugation at 10,000 × g for 10 minutes. Filter the supernatant

through a 0.45 μm membrane filter prior to analysis [1].

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: Perform separation using a

reversed-phase C18 column (e.g., 150 × 2.1 mm, 3.5 μm particle size) with a mobile phase consisting

of water and acetonitrile, both containing 0.1% formic acid. Employ a gradient elution from 10% to

90% acetonitrile over 15-20 minutes at a flow rate of 0.2 mL/min. Maintain the column temperature at

40°C and use an injection volume of 5-10 μL [1].

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization

(ESI+) mode with the following typical parameters: capillary voltage 3.5 kV, source temperature

150°C, desolvation temperature 350°C, desolvation gas flow 800 L/h. Monitor for the protonated

molecular ion [M+H]⁺ at m/z 449.2 with characteristic fragment ions for structural confirmation [1].

NMR Spectroscopic Confirmation: For purified samples, acquire ¹H, ¹³C, and 2D NMR spectra

(COSY, HSQC, HMBC) in deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform

(CDCl3). Key diagnostic signals include the thione carbon resonance at approximately δ 180 ppm in

the ¹³C NMR spectrum and characteristic aromatic proton signals in the region of δ 7.0-8.5 ppm in the

¹H NMR spectrum [1].

The experimental workflow for the analytical characterization of thioquinapiperifil involves multiple

complementary techniques that build upon each other to provide comprehensive structural verification:
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Figure 1: Analytical workflow for the identification and characterization of thioquinapiperifil in complex

matrices
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Quantitative Analysis Methodology

For the precise quantification of thioquinapiperifil in pharmaceutical formulations or dietary supplements,

the following validated HPLC method is recommended:

Chromatographic Conditions: Utilize a reversed-phase C18 column (250 × 4.6 mm, 5 μm particle

size) with a mobile phase consisting of buffer (e.g., 10 mM ammonium acetate, pH 5.0) and

acetonitrile in a ratio of 60:40 (v/v). Maintain isocratic elution at a flow rate of 1.0 mL/min with

column temperature set at 30°C. Employ UV detection at 290 nm based on the characteristic

absorption of the imidazoquinazoline chromophore [1].

Calibration Standards: Prepare standard solutions of authentic thioquinapiperifil reference material

in the concentration range of 1-100 μg/mL. Construct a linear calibration curve by plotting peak area

against concentration, with typical correlation coefficients (r²) exceeding 0.999. The limit of

quantification (LOQ) for this method is typically approximately 0.1 μg/mL [1].

Validation Parameters: Establish method validation according to ICH guidelines, including

specificity (no interference from matrix components), accuracy (recovery of 95-105%), precision

(RSD < 2%), and robustness (deliberate variations in mobile phase composition and temperature) [1].

Biological Activity and Mechanism of Action

Thioquinapiperifil functions primarily as a potent phosphodiesterase-5 (PDE-5) inhibitor, exhibiting a

mechanism of action similar to approved pharmaceuticals in this class but with distinct structural features [1]

[2]. The compound was originally synthesized and developed specifically for this pharmacological activity

by Kyowa Hakko Kogyo Co., Ltd. before being identified in dietary supplements [1]. The

imidazoquinazoline core structure of thioquinapiperifil appears to contribute to its target affinity and

selectivity, potentially offering differentiated binding characteristics compared to pyrazolopyrimidine-based

PDE-5 inhibitors like sildenafil.

The molecular mechanism of PDE-5 inhibition involves competitive binding to the catalytic site of the

phosphodiesterase type 5 enzyme, which normally hydrolyzes cyclic guanosine monophosphate (cGMP) in

vascular smooth muscle cells. By inhibiting this hydrolysis, thioquinapiperifil enhances cGMP-mediated

signaling, leading to relaxation of smooth muscle tissue and increased blood flow to specific vascular beds
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[1] [2]. This mechanism underlies the compound's potential application for conditions such as erectile

dysfunction, which explains its presence in sexual enhancement products, though its official therapeutic

indications remain undefined due to its appearance primarily in unregulated dietary supplements rather than

approved pharmaceutical products.

The broader class of imidazoquinazoline derivatives has demonstrated diverse biological activities beyond

PDE-5 inhibition. These fused heterocyclic systems have shown promising antitumor properties,

antimicrobial efficacy against various pathogens, antioxidant capabilities, and anti-inflammatory effects

[3]. The structural flexibility of the imidazoquinazoline scaffold allows for strategic modifications to

optimize specific biological activities, making it a valuable template in medicinal chemistry. Recent research

on related imidazoquinoline derivatives (structurally similar but not identical to imidazoquinazolines) has

also explored their application as TLR7/8 agonists for immunotherapeutic approaches, demonstrating the

versatility of this general structural class in targeting diverse biological pathways [4] [5].
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Figure 2: Signaling pathway of thioquinapiperifil-mediated PDE-5 inhibition and vasodilation
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Research Gaps and Future Directions

The current scientific literature on thioquinapiperifil reveals significant knowledge gaps that merit further

investigation. While the compound's basic structure and PDE-5 inhibitory activity have been established,

comprehensive pharmacological profiling remains limited. Future research should prioritize the

determination of fundamental parameters including binding affinity (Ki value), enzymatic selectivity

across PDE isoforms, cellular potency (EC50), and in vivo efficacy in relevant disease models [1] [2].

Additionally, the absorption, distribution, metabolism, and excretion (ADME) properties of

thioquinapiperifil have not been systematically characterized, representing a critical area for future

investigation.

The structural optimization of thioquinapiperifil through systematic medicinal chemistry approaches

could yield valuable insights into structure-activity relationships within the imidazoquinazoline class.

Strategic modifications at various positions of the core scaffold may enhance target selectivity or improve

pharmacokinetic properties. Furthermore, investigation of potential off-target activities would provide a

more comprehensive safety profile, particularly given the compound's appearance in dietary supplements

without rigorous clinical evaluation [1]. The development of robust synthetic methodologies for

thioquinapiperifil and analogs would facilitate more extensive biological evaluation, as current literature

lacks detailed synthetic procedures specifically for this compound [3].

From an analytical perspective, there is a need for validated methods to detect thioquinapiperifil in

biological matrices to support future pharmacokinetic studies. The development of sensitive bioanalytical

assays using LC-MS/MS technology would enable quantification of the compound and potential metabolites

in plasma, tissues, and excreta. Additionally, comprehensive stability studies under various storage

conditions would inform appropriate handling procedures for reference standards and formulated products

containing this compound.

Table 3: Critical Research Gaps and Recommended Investigations for Thioquinapiperifil

Research
Domain

Current Knowledge Gap Recommended Investigation

Pharmacology PDE-5 inhibition established but limited
quantitative data

Determine IC50/Ki values, PDE isoform
selectivity, and cellular efficacy
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Research
Domain

Current Knowledge Gap Recommended Investigation

PK/PD Profile No in vivo pharmacokinetic or

pharmacodynamic data

Conduct ADME studies in relevant

animal models

Synthetic
Chemistry

Limited public documentation of

synthesis

Develop efficient synthetic route for

compound and analogs

Safety Profile No systematic toxicity assessment Perform in vitro and in vivo toxicity

studies

Analytical
Methods

Qualitative methods established but

limited biological quantification

Develop validated bioanalytical LC-

MS/MS methods

Conclusion

Thioquinapiperifil represents a structurally distinct imidazoquinazoline-based PDE-5 inhibitor with

demonstrated presence in dietary supplements marketed for sexual enhancement. Its comprehensive

characterization through LC-MS and NMR techniques has confirmed the molecular structure as

C₂₄H₂₈N₆O₁S₁ with a molecular weight of 448 Da. Quantitative analyses have revealed its substantial

presence in commercial products at approximately 13-15 mg/tablet, significantly exceeding the concentration

of co-occurring compounds like thiodenafil.

The experimental protocols outlined in this technical profile provide robust methodologies for the detection,

identification, and quantification of thioquinapiperifil in various matrices. These analytical approaches

leverage complementary techniques including liquid chromatography-mass spectrometry and nuclear

magnetic resonance spectroscopy to deliver definitive structural confirmation. The documented biological

activity as a PDE-5 inhibitor positions thioquinapiperifil within a therapeutically relevant class of

compounds, while simultaneously highlighting concerns regarding its appearance in unregulated dietary

supplements without comprehensive safety evaluation.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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